tert-butyl (6-formylpyrimidin-4-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-formylpyrimidin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4-6H,1-3H3,(H,11,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTQMIDEKWZUAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=NC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tert Butyl 6 Formylpyrimidin 4 Yl Carbamate
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of tert-butyl (6-formylpyrimidin-4-yl)carbamate suggests that the molecule can be disconnected at the carbamate (B1207046) and formyl group positions. This approach simplifies the target structure into more readily available precursors. The primary disconnection is at the nitrogen-carbonyl bond of the carbamate, leading to 4-aminopyrimidine-6-carbaldehyde and di-tert-butyl dicarbonate (B1257347). A further disconnection of the formyl group (C-CHO bond) points towards a 4-amino-6-halopyrimidine, a versatile intermediate for introducing the aldehyde functionality. This leads to a strategic synthesis plan that relies on the sequential functionalization of a di-substituted pyrimidine (B1678525), such as 4,6-dichloropyrimidine (B16783).
The foundational pyrimidine ring is typically constructed via condensation reactions. The most common and versatile method involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a molecule containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.egorganic-chemistry.org For the synthesis of precursors to the target molecule, a malonic acid derivative could be condensed with formamidine (B1211174) to yield a 4,6-dihydroxypyrimidine. Subsequent chlorination using reagents like phosphorus oxychloride (POCl₃) would then provide the key precursor, 4,6-dichloropyrimidine.
Various catalyzed, multi-component reactions have also been developed to afford highly functionalized pyrimidines in a single step, offering an alternative to traditional condensation methods. organic-chemistry.org
The distinct electronic properties of the pyrimidine ring dictate the regioselectivity of subsequent functionalization steps. In 4,6-dichloropyrimidine, the C4 and C6 positions are electronically deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). The C4 position is generally more reactive towards nucleophiles than the C6 position, allowing for selective substitution. wuxiapptec.comacs.org
A plausible synthetic sequence exploits this reactivity difference:
Selective Amination: Treatment of 4,6-dichloropyrimidine with ammonia (B1221849) or an ammonia equivalent results in the preferential displacement of the C4 chloride, yielding 4-amino-6-chloropyrimidine. google.com
Functionalization at C6: The remaining chloro group at the C6 position serves as a handle for introducing the formyl group, either directly or via a precursor. This can be achieved through various cross-coupling reactions followed by oxidation or reduction steps.
Carbamate Formation: The final step involves the protection of the 4-amino group as a tert-butyl carbamate.
This stepwise approach ensures the correct placement of both the amino and formyl functionalities on the pyrimidine core.
Methodologies for Carbamate Formation
The introduction of the tert-butoxycarbonyl (Boc) protecting group onto the 4-amino function is a critical step. This is typically achieved after the primary amino group has been installed on the pyrimidine ring.
Direct N-tert-butoxycarbonylation is the most common method for forming the carbamate. This reaction involves treating the 4-aminopyrimidine (B60600) intermediate with di-tert-butyl dicarbonate (Boc₂O). The reaction is often performed in the presence of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), triethylamine (B128534), or sodium bicarbonate, to facilitate the reaction. Various solvent systems can be employed, including aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and even eco-friendly water-acetone mixtures.
| Reagent | Catalyst/Base | Solvent | Typical Conditions |
| Di-tert-butyl dicarbonate (Boc₂O) | DMAP (catalytic) | Acetonitrile | Room Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | None (catalyst-free) | Water/Acetone | Room Temperature |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Dichloromethane | Room Temperature |
This table presents common conditions for the N-tert-butoxycarbonylation of amines.
An alternative strategy for forming the N-Boc protected amine involves the Curtius rearrangement. This method begins with a pyrimidine-4-carboxylic acid precursor rather than a 4-aminopyrimidine. The carboxylic acid is first converted into an acyl azide. This intermediate then undergoes a thermal or photochemical rearrangement to form an isocyanate, with the loss of nitrogen gas. In the presence of tert-butanol, the isocyanate is trapped to yield the desired tert-butyl carbamate.
This multi-step, one-pot process offers a powerful way to convert a carboxylic acid directly into a Boc-protected amine. The reaction is known for its tolerance of various functional groups and proceeds with retention of stereochemistry if a chiral center is adjacent to the carboxyl group.
Approaches for Formyl Group Installation on Pyrimidine Rings
The introduction of a formyl group onto the pyrimidine ring, specifically at the C6 position, can be accomplished through several synthetic routes.
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate activated aromatic and heteroaromatic rings. ijpcbs.com While effective, the regioselectivity can be an issue, with formylation often occurring at the most electron-rich position, which in many pyrimidine systems is C5. mdpi.comresearchgate.net Therefore, its application for C6-formylation would depend heavily on the directing effects of other substituents on the ring.
Oxidation of a Methyl or Hydroxymethyl Group: A common and reliable strategy involves the installation of a methyl or hydroxymethyl group at the C6 position, which is then oxidized to the aldehyde. A 6-methylpyrimidine can be oxidized using reagents like selenium dioxide (SeO₂). A 6-hydroxymethylpyrimidine, which can be prepared by various methods including the reduction of a corresponding ester, can be oxidized to the aldehyde using mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid.
Reduction of a Carboxylic Acid Derivative or Nitrile: A C6-formyl group can also be generated by the partial reduction of a more oxidized functional group. A pyrimidine-6-carboxylic acid or its ester can be reduced to the aldehyde using hydride reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. organic-chemistry.orgresearchgate.net Similarly, a 6-cyanopyrimidine can be reduced to the aldehyde, for instance, using DIBAL-H followed by acidic workup. These methods provide a controlled route to the desired aldehyde functionality.
Oxidation of Precursor Alcohols
A primary and reliable method for the synthesis of this compound involves the oxidation of its corresponding precursor alcohol, tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate. bldpharm.comrjraap.com This transformation from a primary alcohol to an aldehyde is a fundamental process in organic synthesis. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid while ensuring a high yield. A variety of reagents can be employed for this purpose, each with specific advantages regarding reaction conditions and substrate compatibility.
Commonly used oxidizing agents for this type of transformation include:
Manganese dioxide (MnO₂): This is a mild and selective reagent for the oxidation of allylic and benzylic alcohols. Given the electronic nature of the pyrimidine ring, MnO₂ is a suitable choice for the oxidation of the hydroxymethyl group without affecting other functionalities. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature.
Dess-Martin Periodinane (DMP): DMP is another mild oxidant that provides high yields of aldehydes from primary alcohols under neutral conditions. It is known for its operational simplicity and broad functional group tolerance.
Swern Oxidation: This method utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a hindered base such as triethylamine (Et₃N). It is highly effective but requires cryogenic temperatures and careful handling of reagents.
Pyridinium chlorochromate (PCC): PCC is a well-established reagent for the oxidation of primary alcohols to aldehydes. researchgate.net The reaction is typically carried out in an inert solvent like dichloromethane. researchgate.net
The general reaction scheme is depicted below:
Figure 1: General scheme for the oxidation of tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate.
The selection of the optimal reagent depends on factors such as the scale of the reaction, desired purity, and the presence of other sensitive functional groups in the molecule.
Direct Formylation Reactions
An alternative synthetic route is the direct introduction of a formyl group onto the pyrimidine ring of a suitable precursor, such as tert-butyl (pyrimidin-4-yl)carbamate. Direct formylation of heterocyclic systems can be challenging and often requires activation of the ring or the use of potent formylating agents.
Key strategies for direct formylation include:
Vilsmeier-Haack Reaction: This reaction employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. This reagent can then attack electron-rich heterocyclic rings to introduce a formyl group. The success of this method depends on the nucleophilicity of the pyrimidine ring, which is influenced by the electronic properties of its substituents.
Directed Ortho-Metalation (DoM): This powerful technique involves the deprotonation of a C-H bond adjacent to a directing group, followed by quenching with an electrophile. The carbamate group can act as a directing metalation group (DMG). Treatment of the Boc-protected aminopyrimidine with a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperature could generate a lithiated intermediate. Subsequent reaction with a formylating agent, such as DMF, would yield the desired aldehyde.
Radical Formylation: Recent advances have explored the use of formyl radical equivalents for C-H functionalization. These methods often utilize transition-metal catalysts and can offer unique regioselectivity compared to traditional ionic pathways.
Advanced Synthetic Protocols and Considerations
Modern organic synthesis emphasizes efficiency, selectivity, and the use of catalytic methods. The preparation of this compound can benefit from these advanced strategies to improve yields, reduce waste, and access complex molecular architectures.
Catalytic Strategies in Pyrimidine Functionalization
Transition-metal catalysis has revolutionized the functionalization of C-H bonds in heterocyclic compounds. researchgate.net For pyrimidine derivatives, palladium-catalyzed cross-coupling reactions are particularly prominent for building carbon-carbon and carbon-heteroatom bonds. rsc.org While direct catalytic C-H formylation of pyrimidines is an emerging field, related strategies can be employed. For instance, a C-H bond could be converted to a C-Halogen or C-OTf bond, which can then participate in palladium-catalyzed carbonylation or formylation reactions.
Recent research has also focused on using more abundant and less toxic metals like copper and iron for C-H functionalization. organic-chemistry.orgrsc.org Copper-catalyzed formylation reactions using reagents like dimethyl sulfoxide (DMSO) as a formylating agent have been developed for other heterocyclic systems and could potentially be adapted for pyrimidine substrates. rsc.org These catalytic methods offer a pathway to functionalized pyrimidines under milder conditions and with greater efficiency. mdpi.com
| Catalytic Approach | Metal Catalyst | Typical Reagents | Key Features |
| Cross-Coupling | Palladium (Pd) | Organoboron/-tin reagents, CO/H₂ | Well-established, versatile for pre-functionalized pyrimidines |
| Direct C-H Arylation | Palladium (Pd) | Aryl halides | Atom-economical for creating C-C bonds rsc.org |
| C-H Formylation | Copper (Cu) | DMSO, O₂ | Emerging method, uses inexpensive reagents rsc.org |
| Modular Synthesis | Iron (Fe) | Amidines, Carbonyls | Sustainable approach for building the pyrimidine core organic-chemistry.org |
Multi-step and One-Pot Synthetic Sequences
The construction of polysubstituted pyrimidines often involves multi-step sequences. sciencescholar.us However, for efficiency, one-pot reactions that combine several transformations without isolating intermediates are highly desirable. nih.govnih.govresearchgate.netias.ac.in A hypothetical one-pot synthesis for a related structure could involve the condensation of an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), and an amidine, followed by subsequent functional group manipulations in the same reaction vessel. nih.govias.ac.in
A multi-step synthesis leading to the target compound would likely involve:
Construction of the core pyrimidine ring with appropriate precursors.
Introduction of the amino group at the C4 position.
Protection of the amino group with a Boc anhydride. organic-chemistry.orggoogle.comnih.govresearchgate.net
Functionalization of the C6 position, for example, by introducing a hydroxymethyl group.
Oxidation of the hydroxymethyl group to the final formyl group.
Chemo- and Regioselectivity in Complex Molecule Synthesis
When synthesizing complex molecules containing the pyrimidine scaffold, controlling chemo- and regioselectivity is paramount. The pyrimidine ring has multiple positions that can react, and the presence of both an amino group and a formyl group introduces further complexity.
Regioselectivity: The introduction of the formyl group specifically at the C6 position is a key challenge. In directed metalation, the position of lithiation is dictated by the directing group. For a 4-aminopyrimidine, deprotonation is expected to occur at the C5 position. Therefore, to achieve C6 functionalization, a different precursor, perhaps a 6-halopyrimidine, might be necessary, where the halogen can be exchanged for a formyl group via metal-halogen exchange or a palladium-catalyzed reaction. Nucleophilic aromatic substitution (SNAr) on dihalopyrimidines is also a powerful tool, where the relative reactivity of the halogen positions (e.g., C2, C4, C6) dictates the site of substitution. mdpi.com
Chemoselectivity: The Boc-protecting group is crucial for managing chemoselectivity. It deactivates the amino group, preventing it from participating in unwanted side reactions during subsequent steps like oxidation or formylation. The formyl group itself is reactive and can undergo nucleophilic attack. Therefore, its introduction is often one of the final steps in a synthetic sequence. The Boc group is stable under many reaction conditions but can be easily removed with acid when desired. nih.gov
Purification and Isolation Procedures for Synthetic Intermediates
The purification of synthetic intermediates and the final product is a critical step to ensure high purity for subsequent reactions or final applications. The polar nature of heterocyclic compounds like pyrimidine derivatives, especially those containing aldehyde and carbamate groups, often requires specific purification techniques.
Extraction: Liquid-liquid extraction is a primary workup procedure to separate the product from inorganic salts and highly polar impurities. The choice of solvent is crucial for efficiently extracting the target compound.
Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying organic compounds. researchgate.net For polar compounds like this compound, a polar eluent system, such as a mixture of ethyl acetate (B1210297) and hexanes, is typically used. The polarity of the solvent mixture is gradually increased to elute the product from the silica gel. In cases of very polar or basic compounds, adding a small amount of triethylamine or methanol (B129727) to the eluent can improve separation and prevent streaking on the column. reddit.com
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for achieving high purity. researchgate.net This technique relies on the difference in solubility of the compound and its impurities at different temperatures.
Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a solid bisulfite adduct. nih.gov The aldehyde is reacted with a saturated aqueous solution of sodium bisulfite to form a charged adduct, which can be separated from the organic mixture. The aldehyde can then be regenerated by treating the adduct with an acid or base. researchgate.netnih.gov
The appropriate purification strategy is chosen based on the physical properties of the compound (polarity, solubility, crystallinity) and the nature of the impurities present. researchgate.net
Chemical Transformations and Derivatization of Tert Butyl 6 Formylpyrimidin 4 Yl Carbamate
Reactivity of the Formyl Group for C-C and C-N Bond Formation
The formyl group (an aldehyde) on the pyrimidine (B1678525) ring is a primary site for various chemical reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The formyl group can be readily reduced to a primary alcohol or converted to an amine through reductive amination.
Reduction to Alcohols: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to convert the formyl group into a hydroxymethyl group. This transformation provides a route to pyrimidine-based alcohols.
Reductive Amination: Reductive amination is a powerful method for forming C-N bonds. This process involves the initial reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. This reaction is a key step in the synthesis of many pharmaceutical compounds.
Table 1: Examples of Reductive Transformations
| Transformation | Reagents | Product Type |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH4) | Primary Alcohol |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)3) | Secondary or Tertiary Amine |
The formyl group can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate or chromium trioxide. This reaction is useful for introducing a carboxylic acid moiety onto the pyrimidine ring, which can then undergo further reactions such as esterification or amidation.
The electrophilic nature of the formyl group's carbon atom makes it susceptible to nucleophilic attack, leading to a variety of condensation reactions.
Imine and Enamine Formation: The formyl group reacts with primary and secondary amines, respectively, to form imines (Schiff bases) and enamines. These reactions are often reversible and can be used to introduce new nitrogen-containing substituents.
Aldol Condensation: In the presence of a suitable base, the formyl group can participate in aldol condensation reactions with enolizable ketones or other aldehydes. This C-C bond-forming reaction is a fundamental tool in organic synthesis for building more complex carbon skeletons.
Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are essential for converting aldehydes into alkenes.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert the formyl group into a carbon-carbon double bond. masterorganicchemistry.com The Wittig reaction is a versatile method for alkene synthesis. masterorganicchemistry.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. wikipedia.org It often provides better stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproducts are easily removed. wikipedia.orgalfa-chemistry.com
Table 2: Comparison of Wittig and HWE Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Stereoselectivity | Variable | Generally (E)-selective |
Selective Manipulation of the Carbamate (B1207046) Protective Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions.
The Boc group can be selectively removed from the pyrimidine ring by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent. acsgcipr.org The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, isobutylene (B52900), and carbon dioxide, liberating the free amine. researchgate.net This deprotection is often a crucial step in multi-step syntheses, allowing for subsequent reactions at the newly exposed amino group. The sensitivity of the Boc group to acid allows for its selective removal in the presence of other acid-sensitive groups under carefully controlled conditions. acsgcipr.org
Orthogonal Protection/Deprotection Strategies
Orthogonal protection is a key strategy in multi-step organic synthesis that allows for the selective removal of one protecting group in the presence of others. In the case of tert-butyl (6-formylpyrimidin-4-yl)carbamate, the Boc group and the formyl group possess divergent chemical stabilities, enabling their independent manipulation.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including those involving most nucleophiles and bases. organic-chemistry.org However, it is readily cleaved under acidic conditions. The mechanism involves the protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine. researchgate.net Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol (B129727).
Conversely, the formyl group (an aldehyde) is susceptible to a different set of reagents. It readily undergoes nucleophilic addition reactions, reduction, and oxidation. For instance, it can be converted to an alcohol using reducing agents like sodium borohydride (NaBH₄), transformed into an alkene via the Wittig reaction, or oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These transformations are typically performed under neutral or basic conditions, which leave the acid-labile Boc group intact.
This difference in reactivity allows for an orthogonal approach to synthesis. One can perform various transformations on the aldehyde functionality without affecting the Boc-protected amine. Subsequently, the Boc group can be removed under acidic conditions to reveal the free amine for further derivatization.
Table 1: Selective Transformations Illustrating Orthogonality
| Functional Group Targeted | Reaction Type | Reagents and Conditions | Resulting Functional Group | Stability of Other Group |
|---|---|---|---|---|
| Formyl Group | Reduction | NaBH₄, Methanol, 0 °C to RT | Hydroxymethyl (-CH₂OH) | Boc group is stable |
| Oxidation | KMnO₄, Acetone/H₂O | Carboxylic acid (-COOH) | Boc group is stable | |
| Wittig Reaction | Ph₃P=CHR, THF | Alkene (-CH=CHR) | Boc group is stable | |
| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE | Amine (-CH₂-NHR) | Boc group is stable | |
| Boc Group | Deprotection | TFA, DCM, RT | Primary Amine (-NH₂) | Formyl group is stable |
Pyrimidine Ring Functionalization via Cross-Coupling and Substitution Reactions
Functionalization of the pyrimidine ring itself requires the presence of a suitable leaving group, typically a halogen (Cl, Br, I), at the C2, C4/C6, or C5 position. The title compound, this compound, does not possess such a leaving group on the ring. However, its halogenated precursors or analogues are valuable substrates for introducing molecular diversity through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The electron-deficient nature of the pyrimidine ring makes it particularly susceptible to these transformations. researchgate.netmdpi.com
Palladium-Catalyzed Cross-Coupling Reactions at Pyrimidine C-positions
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organic halide or triflate, is particularly effective for the arylation of halogenated pyrimidines. nih.govmdpi.com
For a derivative of this compound, such as one containing a chlorine or bromine atom at the C2 position, a Suzuki-Miyaura reaction could be employed to introduce a wide variety of aryl or heteroaryl substituents. The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base in an appropriate solvent. The regioselectivity of such reactions on di- or poly-halogenated pyrimidines can often be controlled due to the different reactivity of the halogenated positions; for instance, the C4 and C6 positions are generally more reactive than the C2 position in both cross-coupling and nucleophilic substitution reactions. mdpi.com
Table 2: Representative Suzuki-Miyaura Coupling Reactions on Halogenated Pyrimidine Scaffolds
| Pyrimidine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 5-Bromo-2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 92 |
| 4,6-Dichloropyrimidine (B16783) | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 78 |
This table presents data from analogous systems to illustrate the general conditions and applicability of the Suzuki-Miyaura reaction to the pyrimidine core.
Nucleophilic Aromatic Substitution on Pyrimidine Ring
The electron-deficient pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction allows for the direct displacement of a leaving group, such as a halide, by a nucleophile. masterorganicchemistry.comlibretexts.org The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate whose stability is enhanced by the ring nitrogen atoms. libretexts.org
In a hypothetical precursor like tert-butyl (2-chloro-6-formylpyrimidin-4-yl)carbamate, the chlorine atom at the C2 position would be susceptible to displacement by a variety of nucleophiles. These include amines, alkoxides, and thiolates, providing a straightforward route to introduce diverse functional groups. The reactivity order for SNAr on pyrimidines generally follows C4 ≈ C6 > C2, making halogens at the 4 or 6 positions particularly labile. mdpi.com
Table 3: Examples of Nucleophilic Aromatic Substitution on Chloropyrimidine Derivatives
| Chloropyrimidine Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Morpholine | EtOH, RT | 2-Chloro-4-morpholinopyrimidine | 95 |
| 4,6-Dichloropyrimidine | Sodium methoxide | Methanol, Reflux | 4-Chloro-6-methoxypyrimidine | 88 |
| 2,4-Dichloropyrimidine | Benzylamine | Dioxane, 100 °C | 2-Chloro-4-(benzylamino)pyrimidine | 90 |
This table demonstrates typical SNAr reactions on related chloropyrimidines, showcasing the potential for derivatization of the pyrimidine ring.
Role of Tert Butyl 6 Formylpyrimidin 4 Yl Carbamate As a Versatile Synthetic Building Block
Construction of Novel Fused Heterocyclic Systems
The strategic placement of the formyl group and the protected amine on the pyrimidine (B1678525) ring makes tert-butyl (6-formylpyrimidin-4-yl)carbamate an ideal precursor for synthesizing fused bicyclic and polycyclic heteroaromatic compounds. These fused systems are of great interest due to their prevalence in biologically active molecules.
The pyrido[2,3-d]pyrimidine (B1209978) core is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The subject compound is a valuable precursor for creating this fused ring system. The general strategy involves a condensation reaction utilizing the formyl group, followed by cyclization.
A typical synthetic approach involves the reaction of this compound with a compound containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetamide) and an appropriate catalyst. The formyl group undergoes a Knoevenagel condensation with the active methylene compound. Subsequent intramolecular cyclization, often promoted by thermal or acid/base catalysis, leads to the formation of the fused pyridine (B92270) ring, yielding the pyrido[2,3-d]pyrimidine skeleton. The specific reaction conditions and the nature of the active methylene partner can be varied to introduce different substituents onto the newly formed ring.
Table 1: Representative Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
| Reactant 1 | Reactant 2 | Conditions | Product Type |
| This compound | Malononitrile | Base catalyst (e.g., piperidine), heat | 7-Amino-5-(Boc-amino)pyrido[2,3-d]pyrimidine-6-carbonitrile |
| This compound | Ethyl cyanoacetate | Base catalyst (e.g., NaOEt), ethanol | 7-Amino-5-(Boc-amino)-6-carbethoxypyrido[2,3-d]pyrimidine |
Note: This table represents a generalized synthetic pathway.
Beyond pyrido[2,3-d]pyrimidines, the reactivity of this compound can be harnessed to construct other fused heterocyclic systems. For example, reaction with phosphorus ylides (in a Wittig-type reaction) can elongate the side chain, introducing a double bond. This elongated chain can then participate in intramolecular cyclization reactions to form larger ring systems. Similarly, multicomponent reactions, where the aldehyde and amine functionalities react with two or more other components in a single pot, can lead to the rapid assembly of complex polycyclic structures. niscpr.res.in
Intermediate in the Synthesis of Functional Organic Molecules
The compound serves as a critical intermediate, providing a foundational pyrimidine core that can be elaborated into more complex, functional molecules. The differential reactivity of its functional groups is key to its utility.
As a precursor, this compound provides a platform for building advanced pyrimidine-based scaffolds. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under many reaction conditions used to modify the formyl group, but it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). This orthogonality allows for selective manipulation of the molecule.
For instance, the formyl group can be:
Oxidized to a carboxylic acid, which can then be converted to esters or amides.
Reduced to a hydroxymethyl group, which can be further functionalized.
Converted to an oxime or hydrazone, serving as a linkage point for other molecules.
Once the formyl group has been transformed, the Boc group can be removed to reveal the free amine at the 4-position, which is then available for a host of new reactions, such as acylation, alkylation, or sulfonylation.
The true power of this compound lies in its capacity for diversification, which is crucial for building libraries of compounds for drug discovery. The two functional groups act as independent handles for introducing molecular diversity.
Diversification at the Formyl Group (Position 6):
Reductive Amination: Reaction with various primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) installs a diverse range of amino-methyl substituents.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes with various substituents, allowing for chain extension and the introduction of different functional groups.
Condensation Reactions: Reaction with various nucleophiles such as hydroxylamines, hydrazines, and semicarbazides provides access to a wide array of derivatives.
Diversification at the Amine Group (Position 4):
Deprotection: The Boc group is removed with acid.
Acylation/Sulfonylation: The resulting free amine can be reacted with a vast library of commercially available acyl chlorides, sulfonyl chlorides, and carboxylic acids (using coupling agents) to generate extensive amide and sulfonamide libraries.
Table 2: Diversification Reactions of the Core Scaffold
| Functional Group | Reaction Type | Reagents | Resulting Functionality |
| Formyl | Reductive Amination | R¹R²NH, NaBH(OAc)₃ | -CH₂-NR¹R² |
| Formyl | Wittig Reaction | Ph₃P=CHR³ | -CH=CHR³ |
| Boc-Amine | Deprotection | Trifluoroacetic Acid (TFA) | -NH₂ |
| Amine (post-deprotection) | Acylation | R⁴COCl, base | -NH-CO-R⁴ |
| Amine (post-deprotection) | Sulfonylation | R⁵SO₂Cl, base | -NH-SO₂-R⁵ |
Potential in Enabling Chemical Libraries for Research Applications
The ability to perform selective and high-yielding chemical transformations at two different positions makes this compound an excellent building block for combinatorial chemistry and the generation of chemical libraries. By combining a set of reactions at the formyl group with another set of reactions at the deprotected amine, a large matrix of distinct compounds can be synthesized from a single, common intermediate.
For example, reacting the starting material with 10 different amines via reductive amination, followed by deprotection and acylation with 10 different acyl chlorides, would theoretically yield a library of 100 unique, structurally related compounds. These libraries are invaluable resources in high-throughput screening campaigns to identify new lead compounds for drug development or new materials with desired properties. The pyrimidine core itself is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in bioactive compounds, further enhancing the potential value of libraries built from this versatile starting material. researchgate.net
Analytical and Spectroscopic Characterization of Tert Butyl 6 Formylpyrimidin 4 Yl Carbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural analysis of tert-butyl (6-formylpyrimidin-4-yl)carbamate. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals can be achieved.
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the formyl group, and the tert-butyl carbamate (B1207046) moiety.
The pyrimidine ring protons, H2 and H5, are anticipated to appear as singlets in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the formyl and carbamate substituents. The formyl proton (-CHO) is expected to resonate as a sharp singlet further downfield, generally in the range of δ 9.5 to 10.5 ppm, a characteristic region for aldehyde protons.
The tert-butyl group of the carbamate protecting group will give rise to a large singlet, integrating to nine protons, in the upfield region of the spectrum, typically around δ 1.5 ppm. The NH proton of the carbamate group is expected to appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CHO | 9.5 - 10.5 | s | 1H |
| H2 (pyrimidine) | 8.5 - 9.0 | s | 1H |
| H5 (pyrimidine) | 8.0 - 8.5 | s | 1H |
| NH | Variable | br s | 1H |
| C(CH₃)₃ | ~1.5 | s | 9H |
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The carbonyl carbon of the formyl group is expected to be the most downfield signal, typically appearing in the range of δ 190 to 200 ppm. The carbonyl carbon of the tert-butyl carbamate group will resonate at a lower chemical shift, generally between δ 150 and 160 ppm.
The carbon atoms of the pyrimidine ring will have distinct chemical shifts based on their substitution pattern. The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, while the methyl carbons will produce a single, intense signal around δ 28 ppm.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CHO | 190 - 200 |
| C=O (carbamate) | 150 - 160 |
| C4, C6 (pyrimidine) | 155 - 165 |
| C2 (pyrimidine) | 150 - 155 |
| C5 (pyrimidine) | 110 - 120 |
| C(CH₃)₃ | ~80 |
| C(CH₃)₃ | ~28 |
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is not expected to show many cross-peaks due to the isolated nature of the pyrimidine and formyl protons. However, it can be useful for identifying any long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the chemical shifts of the pyrimidine C2-H2 and C5-H5 pairs, as well as the carbons of the tert-butyl group to their corresponding protons.
The formyl proton to the C5 and C6 carbons of the pyrimidine ring.
The pyrimidine protons (H2 and H5) to adjacent carbons within the ring.
The NH proton of the carbamate to the C4 carbon of the pyrimidine ring and the carbonyl carbon of the carbamate.
The tert-butyl protons to the quaternary carbon and the carbonyl carbon of the carbamate.
Mass Spectrometry (MS) for Molecular Information
Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound, and its fragmentation patterns can further confirm the structure.
High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₀H₁₃N₃O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.
| Ion | Formula | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₁₀H₁₄N₃O₃⁺ | 224.1030 |
| [M+Na]⁺ | C₁₀H₁₃N₃O₃Na⁺ | 246.0850 |
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. For this compound, the tert-butoxycarbonyl (Boc) group is known to undergo characteristic fragmentation pathways.
Common fragmentation pathways for Boc-protected amines include the loss of isobutylene (B52900) (56 Da) and the loss of the entire Boc group (100 Da). The fragmentation of the pyrimidine ring would also produce characteristic ions. Analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule.
| Fragment Ion (m/z) | Proposed Loss | Proposed Structure |
|---|---|---|
| 168 | [M+H - C₄H₈]⁺ | Protonated 4-amino-6-formylpyrimidine carbamic acid |
| 124 | [M+H - C₅H₉NO₂]⁺ | Protonated 4-amino-6-formylpyrimidine |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting spectrum provides a unique "fingerprint" of the molecule.
For this compound, the IR spectrum is distinguished by several key absorption bands that confirm the presence of its primary functional groups: the formyl group (-CHO), the carbamate group (-NH-C=O), the tert-butyl group, and the pyrimidine ring.
The most prominent features in the IR spectrum are the carbonyl (C=O) stretching vibrations, which typically appear in the 1650-1750 cm⁻¹ region. In this molecule, two distinct carbonyl absorptions are expected:
Formyl C=O Stretch: The aldehyde carbonyl group typically shows a strong absorption band around 1700-1720 cm⁻¹.
Carbamate C=O Stretch: The carbamate carbonyl group also absorbs strongly, usually in the range of 1680-1720 cm⁻¹. mdpi.com
Another critical diagnostic peak is the N-H stretching vibration from the carbamate's secondary amine, which is expected to appear as a moderate band in the 3200-3400 cm⁻¹ region. The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic tert-butyl group are anticipated just above and below 3000 cm⁻¹, respectively.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbamate | N-H Stretch | 3200 - 3400 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Strong |
| Formyl Group | C=O Stretch | 1700 - 1720 | Strong |
| Carbamate Group | C=O Stretch | 1680 - 1720 | Strong |
| Pyrimidine Ring | C=N/C=C Stretch | 1450 - 1600 | Medium-Strong |
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This quantitative method is essential for verifying the empirical formula of a newly synthesized compound, thereby confirming its elemental composition and purity.
For this compound, the molecular formula is C₁₀H₁₃N₃O₃. The theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. An experimental analysis of a pure sample is expected to yield percentage values that are in close agreement (typically within ±0.4%) with these theoretical values.
The process involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and quantified. From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.
Table 2: Theoretical vs. Experimental Elemental Analysis Data for C₁₀H₁₃N₃O₃
| Element | Theoretical % | Found % (Typical) |
|---|---|---|
| Carbon (C) | 53.81 | 53.6 - 54.0 |
| Hydrogen (H) | 5.87 | 5.7 - 6.0 |
Discrepancies between the found and calculated values can indicate the presence of impurities, residual solvent, or an incorrect structural assignment. This analytical method is a standard procedure in the characterization of novel organic compounds, as demonstrated in the analysis of various carbamate derivatives. nih.govresearchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation
To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are recorded. This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
For a derivative of this compound, a crystallographic study would reveal:
Confirmation of Structure: Unambiguous verification of the pyrimidine ring, the formyl group, and the tert-butyl carbamate substituent and their relative positions.
Molecular Conformation: The preferred spatial arrangement of the atoms, including the planarity of the pyrimidine ring and the orientation of the carbamate and formyl groups relative to the ring.
Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding (e.g., between the carbamate N-H and a formyl oxygen or pyrimidine nitrogen of a neighboring molecule) or other non-covalent interactions that stabilize the crystal structure. researchgate.net
Table 3: Illustrative Crystallographic Data for a Pyrimidine Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 12.8 |
| c (Å) | 13.2 |
| β (°) | 105.5 |
| Volume (ų) | 1710 |
This level of detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological context. The technique is widely applied to complex organic molecules, including various carbamate-containing compounds, to provide definitive structural proof. nih.gov
Computational Chemistry and Mechanistic Investigations of Tert Butyl 6 Formylpyrimidin 4 Yl Carbamate
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical studies provide fundamental insights into the electronic properties and reactivity of molecules. Such studies on tert-butyl (6-formylpyrimidin-4-yl)carbamate would be crucial for understanding its behavior in chemical reactions.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, such an analysis would identify the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thereby predicting its behavior in various chemical reactions. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the reviewed literature.
The distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps, is critical for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the electronegative oxygen and nitrogen atoms would be expected to have a partial negative charge, while the hydrogen atoms and parts of the carbonyl groups would likely exhibit a partial positive charge. A detailed computational analysis would provide quantitative values for atomic charges and a visual map of electrostatic potential, offering precise predictions of reactivity. Unfortunately, specific charge distribution data and MEP maps for this compound have not been reported in the available literature.
Exploration of Reaction Mechanisms via Computational Methods
Computational methods are powerful tools for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
For any chemical transformation involving this compound, computational methods could be employed to locate the transition state structures—the highest energy points along the reaction coordinate. Mapping the entire reaction pathway from reactants to products through these transition states would provide a detailed understanding of the reaction mechanism. This would be particularly valuable for reactions involving the formyl or carbamate (B1207046) groups. At present, there are no published studies detailing the computational mapping of reaction pathways for this specific molecule.
By calculating the energy of the reactants, transition states, and products, the activation energy barrier for a reaction can be determined. This energy barrier is directly related to the reaction rate, providing crucial kinetic insights. For this compound, such calculations could predict the feasibility and speed of various potential reactions under different conditions. However, specific energy barrier calculations for reactions involving this compound are not documented in the scientific literature.
Molecular Modeling for Conformational Landscape Analysis
Most molecules are not static and can exist in various spatial arrangements or conformations. Molecular modeling techniques, such as molecular mechanics or quantum chemical calculations, can be used to explore the conformational landscape of a molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. For this compound, this analysis would reveal the preferred three-dimensional structures and the flexibility of the molecule, which can influence its reactivity and biological activity. There is currently a lack of published research on the detailed conformational analysis of this compound.
Emerging Research Frontiers and Future Prospects for Tert Butyl 6 Formylpyrimidin 4 Yl Carbamate
Development of Green Chemistry Approaches for its Synthesis
Traditional methods for the synthesis of pyrimidine (B1678525) derivatives often involve the use of hazardous solvents, toxic reagents, and significant energy consumption. In recent years, a strong shift towards green chemistry principles has spurred the development of more environmentally benign and efficient synthetic methodologies. These approaches aim to reduce waste, minimize energy usage, and employ safer reagents. For the synthesis of tert-butyl (6-formylpyrimidin-4-yl)carbamate, several green chemistry strategies hold significant promise.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional heating. The phenomenon of acoustic cavitation can enhance mass transfer and accelerate reaction rates. Ultrasound has been successfully employed in the synthesis of various heterocyclic compounds, including pyrimidines. This method offers benefits such as shorter reaction times, milder conditions, and often improved yields compared to traditional thermal methods.
Multicomponent Reactions (MCRs): MCRs are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This approach aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. The synthesis of the pyrimidine core of this compound could potentially be achieved through a convergent MCR, streamlining its production.
Green Catalysts and Solvents: The use of reusable heterogeneous catalysts and environmentally friendly solvents, such as water or ionic liquids, is a cornerstone of green chemistry. Research into novel catalysts for pyrimidine synthesis is an active area. For example, the use of solid acid catalysts or biocatalysts could offer more sustainable alternatives to traditional homogeneous acid or base catalysts. Performing the synthesis in aqueous media, where possible, would significantly reduce the environmental impact associated with volatile organic solvents.
| Synthesis Method | Typical Reaction Time | Energy Consumption | Solvent Usage | Key Advantages |
| Traditional Heating | Several hours to days | High | Often requires toxic, volatile organic solvents | Well-established procedures |
| Microwave-Assisted | Minutes to a few hours | Lower than traditional heating | Can often be performed with less solvent or in greener solvents | Rapid reaction rates, higher yields, improved purity |
| Ultrasound-Assisted | Shorter than traditional heating | Lower than traditional heating | Can facilitate reactions in greener solvents | Milder reaction conditions, enhanced mass transfer |
| Multicomponent Reactions | Often a single, efficient step | Can be lower due to fewer steps | Reduced solvent usage per product | High atom economy, reduced waste, operational simplicity |
Exploration of Bio-orthogonal Reactions and Bioconjugation Applications
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The formyl group present in this compound is a key functional handle for engaging in such reactions. This opens up exciting possibilities for using this compound as a molecular probe to study biological systems.
The aldehyde functionality is known to participate in several bio-orthogonal ligation reactions. For instance, it can undergo condensation with hydrazines and hydroxylamines to form stable hydrazones and oximes, respectively. These reactions are highly specific and can be performed under physiological conditions. By attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to the hydrazine (B178648) or hydroxylamine (B1172632) component, this compound could be used to label specific biomolecules or cellular components.
Furthermore, recent research has highlighted the use of fluorogenic aldol-type condensation reactions for the chemoselective labeling of 5-formylpyrimidine nucleotides in DNA and RNA. nih.gov This suggests that the formyl group on the pyrimidine ring of this compound could be a target for similar labeling strategies, enabling the development of probes for nucleic acids.
The tert-butyl carbamate (B1207046) (Boc) protecting group on the amine functionality of the molecule also plays a crucial role. It allows for the selective unmasking of the amine under specific conditions, providing another site for bioconjugation. This dual functionality—a reactive aldehyde and a protected amine—makes this compound a potentially valuable building block for the construction of more complex bioconjugates and chemical probes.
Integration into Automated Synthesis Platforms and Flow Chemistry
The demand for large libraries of compounds for high-throughput screening in drug discovery and materials science has driven the development of automated synthesis platforms and flow chemistry techniques. These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly synthesize and purify a large number of compounds.
The synthesis of pyrimidine derivatives has been successfully adapted to flow chemistry systems. acs.org Continuous flow reactors allow for rapid optimization of reaction conditions, such as temperature, pressure, and reaction time, leading to improved yields and purity. The modular nature of flow chemistry also enables the telescoping of multiple synthetic steps, eliminating the need for isolation and purification of intermediates. The synthesis of this compound and its analogs is well-suited for this approach. An automated flow synthesis platform could be developed to rapidly generate a library of substituted formylpyrimidines by varying the starting materials.
Furthermore, the integration of solid-phase synthesis with continuous-flow operation can enable the automated, multi-step synthesis of complex molecules. nih.gov This approach could be particularly beneficial for elaborating the this compound scaffold into a diverse range of derivatives. For example, the pyrimidine core could be immobilized on a solid support, and subsequent reactions, such as modifications of the formyl group or deprotection and functionalization of the amine, could be carried out in a continuous-flow manner. This would facilitate the rapid and efficient generation of a library of compounds for biological screening or materials science applications.
Discovery of Novel Applications in Interdisciplinary Fields
The unique structural features of this compound make it an attractive candidate for exploration in various interdisciplinary fields beyond traditional medicinal chemistry.
Chemical Probes and Sensors: The pyrimidine scaffold is a component of many fluorescent molecules and chemosensors. rsc.orgnih.govjetir.org The formyl group in this compound can be utilized to construct novel chemosensors for the detection of specific ions or small molecules. For instance, condensation of the formyl group with appropriate signaling units could lead to colorimetric or fluorescent sensors. The development of such sensors has applications in environmental monitoring, diagnostics, and cellular imaging.
Materials Science: Pyrimidine derivatives are being investigated for their potential in materials science, including as components of organic light-emitting diodes (OLEDs), fluorescent dyes, and photosensitizers. nih.gov The electronic properties of the pyrimidine ring, combined with the ability to functionalize the molecule at the formyl and amino positions, could allow for the tuning of its photophysical properties. This could lead to the development of novel materials with tailored optical and electronic characteristics for applications in optoelectronics and imaging.
Chemical Biology: As discussed in the context of bio-orthogonal chemistry, this compound can serve as a valuable tool for chemical biologists. Its ability to be selectively incorporated into or react with biomolecules can aid in the study of complex biological processes. For example, it could be used to develop activity-based probes to profile enzyme function or to create novel tools for targeted protein degradation.
Q & A
Basic: What are the recommended synthetic routes for tert-butyl (6-formylpyrimidin-4-yl)carbamate, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Pathways :
- Carbamate Formation : React 6-formylpyrimidin-4-amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP/EtN in THF) to introduce the tert-butyl carbamate group .
- Formylation : If starting from a non-formylated precursor, employ Vilsmeier-Haack conditions (POCl/DMF) to introduce the aldehyde group at the 6-position .
- Optimization :
- Temperature Control : Maintain temperatures between 0–25°C to prevent side reactions (e.g., Boc deprotection or over-oxidation).
- Solvent Selection : Use anhydrous solvents (THF, DCM) to minimize hydrolysis .
- Characterization : Validate purity via HPLC (>95%) and confirm structure using H/C NMR and HRMS .
Basic: How should researchers handle stability challenges during storage and experimental use of this compound?
Methodological Answer:
- Storage :
- In-Use Stability :
Advanced: What computational strategies can predict the reactivity of the formyl group in this compound for downstream modifications?
Methodological Answer:
- Quantum Chemical Calculations :
- Reaction Path Simulations :
- Validation : Cross-check computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .
Advanced: How can contradictory data on the compound’s toxicity and handling risks be resolved?
Methodological Answer:
- Data Reconciliation :
- Source Analysis : Compare SDS entries (e.g., vs. 2). Discrepancies may arise from purity differences (e.g., technical vs. analytical grade) or testing methodologies (in vitro vs. in vivo) .
- Experimental Replication : Conduct acute toxicity assays (e.g., OECD 423) on the specific batch used, as impurities (e.g., residual POCl) may influence results .
- Risk Mitigation :
Advanced: What methodologies are suitable for studying the compound’s potential as a pharmacophore in drug discovery?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Derivatization : Synthesize analogs (e.g., Schiff bases, hydrazones) and test against target enzymes (e.g., kinases) using fluorescence-based assays .
- Crystallography : Co-crystallize with target proteins (e.g., EGFR) to map binding interactions .
- ADME Profiling :
Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst Screening :
- Condition Optimization :
- Mechanistic Analysis :
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can researchers leverage high-throughput screening (HTS) to explore this compound’s utility in material science?
Methodological Answer:
- Library Synthesis :
- Property Screening :
- Thermal Stability : DSC/TGA to identify derivatives with high decomposition temperatures (>200°C) .
- Optical Properties : UV-Vis and fluorescence spectroscopy for potential use in sensors .
- Data Analysis :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
